molecular formula C9H12BrNO B3173460 5-Bromo-2-propoxyaniline CAS No. 946786-50-1

5-Bromo-2-propoxyaniline

Cat. No.: B3173460
CAS No.: 946786-50-1
M. Wt: 230.1 g/mol
InChI Key: YCNZOMMQQZMBKL-UHFFFAOYSA-N
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Description

5-Bromo-2-propoxyaniline: is an organic compound with the molecular formula C9H12BrNO and a molecular weight of 230.1 g/mol . It is characterized by the presence of a bromine atom at the 5th position, a propoxy group at the 2nd position, and an aniline group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Scientific Research Applications

Chemistry: 5-Bromo-2-propoxyaniline is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It is also used in the study of enzyme inhibitors and receptor ligands .

Medicine: The compound is investigated for its potential therapeutic applications, including its role in the development of new drugs. It is used in the synthesis of compounds with potential anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacture of polymers and resins .

Mechanism of Action

Target of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its primary targets could be various organoboron reagents used in this process.

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 5-Bromo-2-propoxyaniline likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from boron to a transition metal, such as palladium . The exact nature of this interaction and the resulting changes are dependent on the specific organoboron reagent and the reaction conditions .

Biochemical Pathways

Given its use in the suzuki–miyaura cross-coupling reaction, it can be inferred that it plays a role in the formation of carbon-carbon bonds . This reaction is widely used in organic chemistry for the synthesis of various complex organic compounds .

Pharmacokinetics

A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied for its pharmacokinetic properties . BZP and its metabolite showed a short elimination half-life, and a good dose-linear pharmacokinetic profile . They were distributed rapidly into all tissues examined, with the highest concentrations in the lung and kidney . These findings may provide some insights into the potential pharmacokinetic properties of this compound, but direct studies on this compound are needed for accurate information.

Result of Action

Its use in the suzuki–miyaura cross-coupling reaction suggests that it plays a role in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known to be influenced by factors such as temperature, solvent, and the presence of a catalyst

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-propoxyaniline typically involves the bromination of 2-propoxyaniline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-propoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Comparison with Similar Compounds

  • 5-Bromo-2-chloroaniline
  • 5-Bromo-2-methoxyaniline
  • 5-Bromo-2-ethoxyaniline

Comparison: Compared to similar compounds, 5-Bromo-2-propoxyaniline is unique due to the presence of the propoxy group, which imparts specific chemical and physical properties. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-bromo-2-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNZOMMQQZMBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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